molecular formula C19H26FN3O2 B5612512 8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5612512
M. Wt: 347.4 g/mol
InChI Key: QVJJXONAVPBMKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one involves complex organic synthesis processes. Similar compounds in this category, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized for various pharmacological activities (Caroon et al., 1981). The synthesis often involves steps like Michael addition reactions, cyclization, and the use of diverse functional groups to achieve the desired molecular structure (Cignarella, Villa, & Barlocco, 1993).

Molecular Structure Analysis

  • The molecular structure of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, which share structural similarities with the subject compound, have been investigated using techniques like X-ray diffraction. These studies reveal details about the conformation of various rings in the molecule and the types of inter- and intramolecular hydrogen bonds formed (Manjunath et al., 2011).

Chemical Reactions and Properties

  • Compounds in this category often exhibit significant pharmacological properties such as antihypertensive, anticonvulsant, and neuroprotective effects. Their chemical reactivity is typically influenced by the presence of functional groups and the overall molecular conformation (Madaiah et al., 2012).

Physical Properties Analysis

  • The physical properties of diazaspirodecanone derivatives are crucial for their biological activity. These properties, including solubility, melting point, and stability, are determined by the specific functional groups and the overall molecular structure. The physical properties significantly influence the compound's pharmacokinetics and bioavailability (Tóth et al., 1997).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with various biological targets, are influenced by the structural features of the molecule. For example, the presence of fluorobenzyl groups can affect the compound’s ability to interact with specific receptors or enzymes, thereby influencing its pharmacological profile (Smith et al., 2016).

properties

IUPAC Name

8-[2-[(4-fluorophenyl)methyl-methylamino]acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-21(12-15-3-5-16(20)6-4-15)13-18(25)23-9-7-19(8-10-23)11-17(24)22(2)14-19/h3-6H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJXONAVPBMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)CN(C)CC3=CC=C(C=C3)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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